molecular formula C21H34N2O2S B6048841 1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol

1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol

Cat. No. B6048841
M. Wt: 378.6 g/mol
InChI Key: VUPQGZPTENDVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a beta-adrenergic receptor antagonist that has been extensively studied in scientific research. It was first synthesized in the 1970s by the pharmaceutical company Ciba-Geigy and has since been used in a variety of applications.

Mechanism of Action

CGP 12177 acts as a competitive antagonist at beta-adrenergic receptors, specifically the beta-1 and beta-2 subtypes. By binding to these receptors, CGP 12177 blocks the actions of endogenous catecholamines such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 12177 are dependent on the specific beta-adrenergic receptor subtype that it interacts with. In general, CGP 12177 has been shown to decrease heart rate and contractility, reduce blood pressure, and cause bronchodilation.

Advantages and Limitations for Lab Experiments

One advantage of using CGP 12177 in lab experiments is its well-characterized mechanism of action and specificity for beta-adrenergic receptors. However, one limitation is that it may not accurately reflect the effects of endogenous catecholamines in vivo.

Future Directions

There are several future directions for research involving CGP 12177. One area of focus is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes. Another area of interest is the use of CGP 12177 as a tool to study the role of beta-adrenergic receptors in various disease states, such as heart failure and asthma. Additionally, there is potential for the development of novel drugs based on the structure of CGP 12177.

Synthesis Methods

The synthesis of CGP 12177 involves several steps, including the reaction of 3-(4-thiomorpholinylmethyl)phenol with 1-chloro-2-propanol to form 3-(4-thiomorpholinylmethyl)-2-propanol. This intermediate is then reacted with cyclohexylmethylamine to form the final product, CGP 12177.

Scientific Research Applications

CGP 12177 has been used in a variety of scientific research applications, including studies on beta-adrenergic receptors, cardiovascular function, and the central nervous system. It has been used as a tool to study the structure and function of beta-adrenergic receptors and their role in various physiological processes.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2S/c1-22(19-7-3-2-4-8-19)16-20(24)17-25-21-9-5-6-18(14-21)15-23-10-12-26-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPQGZPTENDVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)CN2CCSCC2)O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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